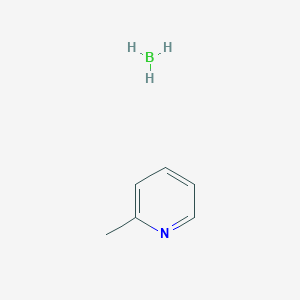

borane;2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

borane;2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.BH3/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMASBEFBIXMNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B.CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis Protocols for 2-Methylpyridine Borane (2-Picoline Borane): A Technical Guide

Executive Summary

For decades, the reductive amination of aldehydes and ketones relied heavily on sodium cyanoborohydride (NaBH₃CN). However, the inherent toxicity of NaBH₃CN and its tendency to generate lethal hydrogen cyanide gas under acidic conditions have driven the pharmaceutical and chemical industries toward safer alternatives[1]. 2-Methylpyridine borane , commonly known as 2-picoline borane (2-Pic-BH₃) , has emerged as a highly stable, non-toxic, and environmentally benign reducing agent[1][2].

This whitepaper provides an in-depth technical analysis of the synthesis protocols for 2-picoline borane. By examining the causality behind reagent selection and detailing self-validating experimental workflows, this guide equips researchers and drug development professionals with scalable, high-yield methodologies for in-house reagent generation.

Mechanistic Rationale & Chemical Pathways

The direct synthesis of amine-boranes from sodium borohydride (NaBH₄) and amine hydrochlorides is historically hampered by the poor solubility of NaBH₄ in common ethereal solvents[2]. To overcome this thermodynamic barrier, modern synthetic protocols utilize in-situ activation strategies that bypass the need for pre-formed, expensive alkylammonium salts.

The Bicarbonate-Mediated Metathesis Pathway

Developed by Kulkarni and Ramachandran, the open-flask THF/Bicarbonate method relies on the controlled generation of a mild acid[2].

-

Causality of Reagents: Water and sodium bicarbonate (NaHCO₃) are introduced to generate carbonic acid in situ. This mild acid protonates the Lewis base (2-methylpyridine) to form a transient alkylammonium salt[2].

-

Phase Transfer & Metathesis: The added water creates a micro-aqueous environment that solubilizes the inorganic reagents, facilitating a solid-liquid salt metathesis with NaBH₄. Subsequent dehydrogenation yields the target 2-picoline borane[2].

-

Stoichiometric Excess: A 2.0 equivalent excess of NaBH₄ is required because a portion of the borohydride is inevitably hydrolyzed by the in-situ generated carbonic acid[2].

Figure 1: Mechanistic pathway of water-promoted 2-picoline borane synthesis.

The Transient Monohydroxyborohydride Pathway (Green Route)

A more recent advancement replaces THF with ethyl acetate (EtOAc) to create a biphasic, green synthesis protocol[3]. In this system, water directly activates NaBH₄ to form a highly reactive, transient sodium monohydroxyborohydride. This intermediate undergoes an S_N2B-type exchange with the 2-picoline amine at the solvent interface, eliminating the need for bicarbonate and drastically simplifying the workup to a basic aqueous phase separation[3].

Validated Experimental Methodologies

The following protocols are engineered to be self-validating. The visual cues (e.g., controlled hydrogen evolution, phase separation) serve as intrinsic checkpoints for the synthetic chemist.

Protocol A: Water-Promoted Open-Flask Synthesis (THF Route)

Reference standard adapted from Organic Syntheses[2].

Reagents: NaBH₄ (2.0 equiv), NaHCO₃ (4.0 equiv), 2-Methylpyridine (1.0 equiv), H₂O (4.0 equiv), THF.

-

Preparation: Charge a single-necked, air-dried 500 mL round-bottomed flask with a Teflon-coated magnetic stir bar.

-

Dry Addition: Add NaBH₄ (4.54 g, 120 mmol) and powdered NaHCO₃ (20.16 g, 240 mmol) via a powder funnel, open to the air[2].

-

Amine Introduction: Inject 2-methylpyridine (5.93 mL, 60 mmol) via syringe, followed immediately by 100 mL of THF to suspend the heterogeneous mixture[2].

-

Controlled Activation: Under vigorous stirring at room temperature, add water (4.3 mL, 240 mmol) dropwise over a period of 15 minutes. Critical Causality: Dropwise addition is mandatory to control the exothermic evolution of hydrogen gas and prevent reaction runaway[2].

-

Reaction Maturation: Stir the mixture vigorously for 24 hours at room temperature, open to the air. The extended time ensures complete metathesis despite the highly heterogeneous nature of the slurry[2].

-

Filtration & Isolation: Filter the contents under vacuum through a 1-inch-thick bed of Celite over a sintered glass filter to remove inorganic salts[2]. Wash the filter cake with additional THF (3 x 20 mL).

-

Concentration: Evaporate the filtrate under reduced pressure to yield 2-picoline borane as a stable solid (mp ~50 °C)[4].

Figure 2: Step-by-step experimental workflow for the THF/Bicarbonate protocol.

Protocol B: Scalable Green Synthesis (EtOAc Route)

Reference standard adapted from ACS Organic Process Research & Development[3].

Reagents: NaBH₄ (2.0 equiv), 2-Methylpyridine (1.0 equiv), H₂O (8.0 equiv), EtOAc.

-

Preparation: Add NaBH₄ (7.57 g, 200 mmol) to an empty 250 mL reaction flask.

-

Solvent & Amine Addition: Add 100 mL of Ethyl Acetate (EtOAc), followed by 2-picoline (9.8 mL, 100 mmol)[3].

-

Aqueous Activation: Under vigorous magnetic stirring, add water (14.4 mL, 800 mmol) in 1 mL portions. Observation: Only mild hydrogen generation will be observed, with no noticeable increase in reaction temperature[3].

-

Reaction Maturation: Stir the biphasic mixture for 24 hours at room temperature[3].

-

Aqueous Workup: Cease stirring and allow the phases to separate. The residual unreacted 2-picoline is highly miscible in water and will wash out into the aqueous phase, self-purifying the organic layer[3].

-

Isolation: Separate the EtOAc layer, dry over a suitable desiccant, and concentrate under vacuum to yield high-purity 2-picoline borane.

Quantitative Data & Comparative Metrics

To assist process chemists in selecting the appropriate methodology, the quantitative metrics of both protocols are summarized below.

Table 1: Comparison of Synthesis Methodologies

| Metric | Protocol A (THF/Bicarbonate)[2] | Protocol B (EtOAc/Water)[3] |

| Primary Solvent | Tetrahydrofuran (THF) | Ethyl Acetate (EtOAc) |

| Borane Source | NaBH₄ (2.0 equiv) | NaBH₄ (2.0 equiv) |

| Activator System | NaHCO₃ (4.0 equiv) + H₂O (4.0 equiv) | H₂O (8.0 equiv) |

| Reaction Time | 24 hours at Room Temperature | 24 hours at Room Temperature |

| Workup Method | Vacuum filtration through Celite | Liquid-liquid aqueous phase separation |

| Scalability | Validated at 60 mmol scale | Validated at 100 mmol scale |

| Environmental Impact | High solid waste generation (inorganic salts) | Low waste, utilizes a green solvent |

Table 2: Physicochemical Properties of 2-Picoline Borane

| Property | Value / Description |

| Chemical Formula | C₆H₁₀BN[1] |

| Molecular Weight | 106.96 g/mol |

| Appearance | White to off-white solid[2] |

| Melting Point | ~50 °C[4] |

| Stability | Highly stable to air and moisture; safe borane carrier[1][2] |

Downstream Applications in Drug Development

The synthesized 2-picoline borane complex is a highly versatile reductant with broad applications in medicinal chemistry:

-

Reductive Amination: It serves as a direct, non-toxic drop-in replacement for pyridine-borane and sodium cyanoborohydride in the reductive amination of aldehydes and ketones[1][2].

-

Reductive Alkoxyamination: 2-Pic-BH₃ is highly effective for the one-pot synthesis of alkoxyamine derivatives via the reduction of oxime ethers. Optimal conditions typically involve treating the oxime ether with 1.5 equivalents of 2-Pic-BH₃ in a MeOH-AcOH (10:1) solvent system, followed by the addition of aqueous HCl[5].

-

Bioconjugation & Labeling: The reagent is utilized for the reductive alkylation of amino acid derivatives, protein PEGylation, and the labeling of oligosaccharides, demonstrating its tolerance to complex biological molecules[1][2].

References[2] Water-promoted, Open-flask Synthesis of Amine-boranes: 2-Methylpyridine-borane (2-Picoline-borane). orgsyn.org. URL[1] 2-Methylpyridine borane complex 95 3999-38-0. sigmaaldrich.com. URL[5] ONE-POT SYNTHESIS OF ALKOXYAMINE DERIVATIVES BY REDUCTIVE ALKOXYAMINATION WITH A 2-PICOLINE-BORANE COMPLEX. clockss.org. URL[3] Scalable, Green Synthesis of Heteroaromatic Amine-boranes. acs.org. URL[4] US8106200B2 - Pyridine borane complexes. google.com. URL

Sources

2-picoline borane stability and storage

Executive Summary

2-Picoline borane (pic-BH₃, CAS 3999-38-0) has emerged as the premier "green" alternative to sodium cyanoborohydride (NaCNBH₃) for reductive aminations. Unlike its predecessor, which generates toxic hydrogen cyanide (HCN) and residual cyanide waste, pic-BH₃ offers a safer toxicological profile while maintaining superior stability in protic solvents.

This guide provides an evidence-based framework for the storage, handling, and experimental application of pic-BH₃. It is designed to bridge the gap between conservative Safety Data Sheet (SDS) warnings and practical, field-proven laboratory realities.

Physicochemical Stability Profile

The stability of pic-BH₃ is derived from the coordination of the borane (BH₃) moiety to the nitrogen of the 2-methylpyridine (2-picoline) ring. The steric bulk of the methyl group at the 2-position provides kinetic shielding, preventing the rapid hydrolysis observed in other amine-borane complexes.

Thermal Stability

Contrary to generic borane warnings, pure pic-BH₃ is remarkably thermally robust.

| Parameter | Value | Implications for Processing |

| Melting Point | 44 – 48 °C | Solid at room temperature; easy to weigh/dispense. |

| Decomposition Onset | > 140 °C (Pure) | Safe for reflux in MeOH (65°C), THF (66°C), and Water (100°C). |

| Energetic Profile | Exothermic decomp.[1] | Critical: Avoid heating bulk solid >100°C without solvent. |

Technical Insight: While SDS documents often list "self-heating" hazards (Class 4.3), this typically applies to bulk quantities exposed to moisture. In a controlled, dry environment, the solid is stable.[2][3]

Hydrolytic Stability & Solvent Compatibility

The reagent's defining feature is its resistance to solvolysis (reaction with solvent) in protic media.

-

Methanol (MeOH): Completely stable for days. The preferred solvent for reductive aminations.

-

Water (H₂O): Stable for the duration of typical reactions (1–24 hours). Slow hydrolysis occurs over days/weeks, releasing H₂ gas.

-

Acids: More stable than pyridine-borane in acidic media, allowing for pH-controlled reductive aminations (pH 4–5) without rapid reagent loss.

Storage & Handling Protocols

While pic-BH₃ is robust, "green" does not mean "inert." Proper storage preserves activity and prevents slow titer degradation.[4]

The "Fridge vs. Bench" Reality

-

Official Recommendation (SDS): Store at 2–8 °C under inert gas (Argon/Nitrogen).

-

Field Reality: Solid samples stored in air-tight containers at room temperature (20–25 °C) have shown <1% decomposition over 12 months (verified by ¹¹B-NMR).

Storage Decision Tree

Figure 1: Decision logic for maximizing reagent shelf-life while maintaining workflow efficiency.

Handling Precautions

-

Moisture: While water-stable in solution, the solid is hygroscopic. Wet solid can clump and slowly release H₂ in a closed container, creating pressure hazards. Always close the bottle immediately after use.

-

Weighing: Can be weighed in air. No glovebox is required for standard synthesis.

Safety & Toxicology Profile

The "Non-Toxic" label often applied to pic-BH₃ in literature is comparative, not absolute.

| Hazard Class | pic-BH₃ Status | Comparison to NaCNBH₃ |

| Acute Toxicity | Toxic (H301/H311) | Similar acute toxicity (LD50). |

| Byproducts | Benign (Boric acid, Picoline) | Lethal (HCN gas, NaCN residue). |

| Volatiles | None (Solid/Liquid residue) | High (HCN gas evolution at pH < 7). |

Key Takeaway: You must still wear PPE (gloves, goggles, lab coat). The safety advantage is the elimination of accidental mass poisoning risks (cyanide gas) during workup or acidification, not that the reagent is harmless if ingested.

Experimental Protocol: Reductive Amination

This protocol leverages the unique stability of pic-BH₃ to perform "open-flask" chemistry.

Reaction: Aldehyde/Ketone + Amine → [Imine] + pic-BH₃ → Secondary/Tertiary Amine

Step-by-Step Workflow

-

Imine Formation:

-

Dissolve Aldehyde (1.0 equiv) and Amine (1.0–1.2 equiv) in Methanol (MeOH) .

-

Note: No drying agents (MgSO₄) are usually needed unless the imine formation is thermodynamically unfavorable.

-

-

Reagent Addition:

-

Add pic-BH₃ (1.2–1.5 equiv) as a solid directly to the reaction mixture.

-

Optional: Add catalytic Acetic Acid (AcOH, 5–10 mol%) to accelerate imine formation and activation.

-

-

Reaction:

-

Stir at room temperature for 1–4 hours.

-

Monitoring: TLC or LCMS will show the disappearance of the aldehyde.

-

-

Quench & Workup:

-

Add water or dilute HCl to quench excess hydride (mild H₂ evolution).

-

Remove MeOH under reduced pressure.

-

Basify (aq. NaOH) and extract with DCM or EtOAc.

-

Green Advantage: The aqueous waste contains only boric acid and picoline, which are easily disposed of compared to cyanide waste.

-

Mechanism of Action

Figure 2: The steric hindrance of the 2-methyl group stabilizes the complex, allowing a controlled release of reactive borane species only when needed.

References

-

Sato, S., et al. (2004).[2][3] "One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899-7906.[3] Link[3]

-

Kulkarni, A. S., & Ramachandran, P. V. (2018). "2-Methylpyridine-borane (2-Picoline-borane)."[2][4][5][6] Organic Syntheses, 95, 398-411. Link

-

Junsei Chemical Co. (2009). "Technical Data: Characteristics of 2-picoline-borane (Pic-BH3)." Junsei Technical Reports. Link

-

Ruiz-Matute, A. I., et al. (2011). "2-Picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination." Electrophoresis, 32(13), 1694-1700. Link

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 3. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

- 4. junsei.co.jp [junsei.co.jp]

- 5. CAS 3999-38-0: 2-Picoline-borane | CymitQuimica [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

Technical Deep Dive: 2-Picoline Borane (CAS 3999-38-0)

Topic: Borane-2-Methylpyridine Complex (2-Picoline Borane) CAS Number: 3999-38-0 Content Type: Technical Whitepaper & Operational Guide

A Green, Stoichiometric Reductant for Precision Synthesis

Executive Summary

In the landscape of hydride reducing agents, 2-Picoline Borane (pic-BH₃) represents a critical evolution from the hazardous legacy of sodium cyanoborohydride (NaCNBH₃) and the hydrolytic instability of sodium triacetoxyborohydride (STAB).

This guide dissects the physicochemical properties, mechanistic advantages, and operational protocols of pic-BH₃. Unlike its liquid predecessor pyridine-borane, pic-BH₃ is a crystalline solid that exhibits exceptional thermal stability and moisture tolerance, allowing for reductive aminations in protic solvents (methanol, water) without the generation of toxic cyanide byproducts. For drug development professionals, this reagent offers a pathway to compliant, scalable, and "green" amination workflows.

Chemical Profile & Stability Analysis

The stability of pic-BH₃ is derived from the steric and electronic modulation of the Lewis acid-base adduct between borane and the nitrogen of the 2-methylpyridine ring.

| Property | Specification |

| IUPAC Name | Borane;2-methylpyridine |

| Formula | C₆H₇N[1] · BH₃ |

| Molecular Weight | 106.96 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 44–46 °C |

| Solubility | Soluble in MeOH, EtOH, THF, DCM, EtOAc; partially soluble in water. |

| Thermal Stability | DSC onset >180 °C (Superior to Pyridine-BH₃ which degrades >54 °C) |

| Flash Point | 100 °C (Closed Cup) |

Key Stability Insight: The 2-methyl substituent on the pyridine ring introduces steric bulk that increases the lipophilicity and raises the lattice energy, resulting in a solid state at room temperature. This solid form drastically reduces the rate of hydrolysis compared to liquid amine-boranes, enabling long-term storage at 2–8 °C without significant hydride loss.

Mechanistic Architecture

The efficacy of pic-BH₃ in reductive amination relies on its ability to selectively reduce iminium ions over carbonyls in the presence of acid catalysts.

The Chemoselectivity Logic:

-

Imine Formation: The aldehyde/ketone reacts with the amine to form a hemiaminal, which dehydrates to an imine (Schiff base).

-

Acid Activation: An acid promoter (AcOH or Bronsted acidic solvent) protonates the imine to generate a highly electrophilic iminium ion .

-

Hydride Transfer: The pic-BH₃ complex, while stable to neutral carbonyls, transfers a hydride to the electron-deficient iminium carbon. The boron atom coordinates with the nitrogen, facilitating the transfer.

Visualization: Reductive Amination Pathway

Caption: Mechanistic flow of pic-BH₃ reductive amination. Acid activation is the rate-determining switch ensuring selectivity over direct carbonyl reduction.

Operational Protocols

Protocol A: General Reductive Amination (Methanol)

Best for: Drug intermediates, high-throughput library synthesis.

Reagents:

-

Substrate: Aldehyde/Ketone (1.0 equiv)

-

Amine: 1.0 – 1.2 equiv

-

Reductant: 2-Picoline Borane (1.0 – 1.2 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Catalyst: Acetic Acid (AcOH) (10% v/v or 1-2 equiv)

Workflow:

-

Imine Formation: Dissolve the aldehyde and amine in MeOH.

-

Note: If the imine is stable, stir for 30-60 mins before adding reductant. If unstable, proceed to "one-pot".

-

-

Activation: Add Acetic Acid. Stir for 10 minutes.

-

Reduction: Add pic-BH₃ solid in a single portion.

-

Observation: Mild effervescence may occur (H₂ release). Ensure venting.

-

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC/LC-MS.

-

Quench: Add 10% HCl or aqueous NaHCO₃ (depending on product stability).

-

Extraction: Evaporate MeOH, extract into DCM/EtOAc, wash with water/brine.

Protocol B: Aqueous "Green" Reductive Amination

Best for: Carbohydrate labeling, biological substrates, environmentally compliant synthesis.

Reagents:

-

Solvent: Water (or Water/MeOH 9:1)

-

Buffer: Acetate buffer pH 4–5 (Critical for iminium formation)

Workflow:

-

Dissolve substrate (e.g., Glycan) and labeling amine (e.g., 2-aminobenzamide) in the aqueous buffer.

-

Add pic-BH₃ (dissolved in a minimal amount of MeOH if insoluble in water, though the complex has partial water solubility).

-

Heat to 65 °C for 2 hours (Heat is often required for sterically hindered aqueous reactions).

-

Validation: pic-BH₃ remains stable in water long enough to effect reduction, unlike NaBH₄ which decomposes rapidly.

Comparative Analysis: The Reducing Agent Landscape

The choice of reducing agent dictates yield, safety profile, and impurity cleanup.

| Feature | 2-Picoline Borane (pic-BH₃) | NaCNBH₃ (Cyanoborohydride) | STAB (Triacetoxyborohydride) |

| Toxicity | Low (LD50 >200 mg/kg) | High (Generates HCN) | Moderate |

| Physical State | Stable Solid | Solid (Hygroscopic) | Solid (Moisture Sensitive) |

| Solvent Compatibility | MeOH, H₂O, DCM, THF | MeOH, H₂O (pH 6-8) | DCM, DCE, THF (Unstable in MeOH) |

| Atom Economy | High (High Hydride Content) | Moderate | Low (High MW, 1 hydride) |

| Reaction pH | Acidic (pH 4-5 optimal) | pH 6-7 | Weakly Acidic |

| Shelf Life | Excellent (>1 year at 4°C) | Good | Poor (Degrades in moist air) |

Decision Matrix:

-

Choose pic-BH₃ if: You need a scalable, non-toxic process compatible with protic solvents (MeOH/Water) and require long-term reagent stability.

-

Choose STAB if: You are working strictly in aprotic solvents (DCM) and need extremely mild conditions for very sensitive functional groups.

-

Avoid NaCNBH₃: Unless strictly required by legacy SOPs; the cyanide waste disposal costs and safety risks are prohibitive in modern labs.

Safety & Handling (E-E-A-T)

While safer than its counterparts, pic-BH₃ is a hydride source and must be handled with specific precautions.

-

Water Reactivity: Classified as "Water Reactive" (Category 2/3).[1] It releases Hydrogen gas (H₂) upon contact with strong acids or hydrolytic conditions.

-

Control: Always use vented vessels. Do not scale up in closed pressure tubes without rupture discs.

-

-

Toxicity: Causes skin and eye irritation.[2][3][4] Unlike amine-boranes derived from simple amines, the picoline moiety is less volatile, reducing inhalation risks, but standard PPE (gloves, goggles, fume hood) is mandatory.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to maintain maximum activity. Desiccate to prevent surface hydrolysis.

Emergency Protocol Diagram

Caption: Critical response actions for pic-BH₃ incidents. Note the prohibition of water for fire suppression.

References

-

Sato, S., et al. (2004).[1][5][6] "One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899-7906.[5] [5]

-

Kulkarni, A. S., & Ramachandran, P. V. (2017).[7] "Water-promoted, Open-flask Synthesis of Amine-boranes: 2-Methylpyridine-borane (2-Picoline-borane)." Organic Syntheses, 94, 332-345.[7]

-

Sigma-Aldrich. (n.d.). "2-Methylpyridine borane complex Safety Data Sheet."

-

Roemer, B. S., et al. (2010). "2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination."[8][9] Proteomics, 10(6), 1170-1179.

-

ACS GCI Pharmaceutical Roundtable. (2021). "Reductive Amination Guide."

Sources

- 1. 2-Methylpyridine borane complex 95 3999-38-0 [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

- 6. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

- 8. ludger.com [ludger.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Borane-2-Methylpyridine Complex (2-Picoline Borane)

[1][2][3]

Executive Summary

Borane-2-methylpyridine complex (2-Picoline Borane; Pic-BH₃) represents a pivotal advancement in reductive reagent technology, specifically engineered to overcome the safety and stability deficits of legacy boranes like pyridine-borane and sodium cyanoborohydride.

This guide analyzes the solubility profile, mechanistic stability, and operational protocols of Pic-BH₃. Unlike traditional reagents that demand strict anhydrous conditions or pose severe toxicity risks (e.g., HCN generation from NaBH₃CN), Pic-BH₃ offers a unique combination of air stability , compatibility with protic solvents (including methanol and water), and high selectivity for imine reduction. It is the reagent of choice for green chemistry applications in pharmaceutical synthesis.

Part 1: Physicochemical Profile & Stability[1][4][5][6][7]

The utility of Pic-BH₃ is dictated by its structural robustness. Unlike pyridine-borane, which is prone to thermal decomposition and potential explosion, the steric bulk of the 2-methyl group in the picoline moiety enhances the stability of the B-N coordinate bond while preventing the formation of unstable aggregates.

Key Properties

| Property | Specification |

| CAS Number | 3999-38-0 |

| Molecular Formula | C₆H₇N[1][2][3][4][5][6][7] · BH₃ |

| Molecular Weight | 106.96 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 44–48 °C (Solid at RT, melts upon mild heating) |

| Thermal Stability | Stable up to ~140°C; DSC onset >180°C |

| Air/Moisture Stability | High; non-hygroscopic and stable in open-flask conditions |

Structural Visualization

The following diagram illustrates the coordination complex and its equilibrium state. The steric hindrance provided by the methyl group at the 2-position is critical for its enhanced thermal stability compared to the unsubstituted pyridine-borane.

Figure 1: Coordination equilibrium of 2-Picoline Borane. The complex exists in equilibrium, releasing reactive BH₃ species only under specific conditions (e.g., acidic media).

Part 2: Solubility Landscape

Solubility is the governing factor for reaction kinetics and purification. Pic-BH₃ exhibits a "dual-nature" solubility profile: it is highly soluble in polar organic solvents and chlorinated hydrocarbons, yet sufficiently stable in protic media to allow for aqueous-organic biphasic reactions.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Very Soluble | Ideal for homogeneous reactions; commercial solutions (0.5 M) often sold in DCM. |

| Protic (Alcohol) | Methanol (MeOH) | Very Soluble | Preferred solvent for reductive amination. Promotes imine formation while solubilizing the reductant. |

| Protic (Alcohol) | Ethanol (EtOH) | Soluble | Good green alternative to MeOH; slightly slower kinetics due to viscosity/polarity. |

| Ethers | THF, 2-MeTHF | Very Soluble | Excellent for anhydrous protocols; 2-MeTHF is a preferred green solvent. |

| Aromatic | Toluene, Benzene | Soluble | Useful for reactions requiring higher reflux temperatures. |

| Aqueous | Water | Slightly Soluble | Heterogeneous/Micellar. Works well in aqueous suspensions or with surfactants (micellar catalysis). |

| Alkanes | Cyclohexane, Hexane | Insoluble | Used as an antisolvent for precipitation/purification. |

Mechanistic Implications of Solvent Choice

-

Methanol (The Gold Standard): Methanol is the optimal solvent because it solvates both the organic substrates (aldehyde/amine) and the Pic-BH₃ reagent. Furthermore, protic solvents facilitate the protonation of the hemiaminal intermediate, accelerating the formation of the iminium ion, which is the actual species reduced by the borane.

-

Water (Green Chemistry): While Pic-BH₃ has low intrinsic solubility in pure water, it is stable enough to not hydrolyze rapidly. Reactions in water often proceed via "on-water" or micellar mechanisms, where the hydrophobic effect accelerates the reaction between the organic reactants while the water absorbs the heat.

-

DCM (Solubility vs. Environment): While highly soluble, DCM is increasingly restricted in pharmaceutical scale-up due to environmental regulations. It is best reserved for small-scale synthesis or when substrates are insoluble in alcohols.

Part 3: Operational Protocols

Protocol A: Standard Reductive Amination (Homogeneous)

Target: Synthesis of secondary/tertiary amines from aldehydes/ketones. Solvent: Methanol (MeOH) or Methanol/Acetic Acid (9:1).

-

Imine Formation:

-

Dissolve Aldehyde (1.0 equiv) and Amine (1.0–1.2 equiv) in MeOH (0.5 M concentration).

-

Optional: Add MgSO₄ or molecular sieves if imine formation is unfavorable.

-

Stir for 30–60 minutes at Room Temperature (RT) to establish imine equilibrium.

-

-

Reduction:

-

Add 2-Picoline Borane (1.0–1.2 equiv) in a single portion.

-

Catalyst: If reaction is sluggish (ketones), add 10% Acetic Acid (AcOH) to activate the imine.

-

Stir at RT for 2–16 hours. (Monitor via TLC/LCMS; look for disappearance of imine).

-

-

Workup:

-

Quench with 1M HCl (to decompose excess hydride) or saturated NaHCO₃ (if product is acid-sensitive).

-

Evaporate MeOH.

-

Extract aqueous residue with EtOAc or DCM.

-

Protocol B: Aqueous/Micellar Reductive Amination (Green)

Target: "Open-flask" synthesis avoiding organic solvents. Solvent: Water (with optional surfactant like TPGS-750-M).

-

Setup:

-

Combine Aldehyde, Amine, and Pic-BH₃ (1.2 equiv) in water.

-

Stir vigorously. The reaction mixture will likely be heterogeneous (milky suspension).

-

-

Reaction:

-

Isolation:

-

Product amine often precipitates or oils out.

-

Filter solids or extract with a minimal amount of green solvent (e.g., 2-MeTHF).

-

Reaction Mechanism Visualization

The following diagram details the reductive amination pathway, highlighting where the solvent (MeOH/H⁺) plays a critical role.

Figure 2: Mechanistic pathway of reductive amination using Pic-BH₃. The formation of the Iminium Ion is the rate-determining step for the reduction, often accelerated by protic solvents.

Part 4: Safety & Handling Comparison

Pic-BH₃ is engineered to mitigate the risks associated with earlier borane generations.

| Feature | 2-Picoline Borane (Pic-BH₃) | Pyridine Borane (Pyr-BH₃) | Sodium Cyanoborohydride |

| Toxicity | Low (Boric acid byproduct) | Moderate (Pyridine release) | High (Generates HCN) |

| Thermal Stability | High (Stable >100°C) | Low (Decomposes >54°C) | High |

| Explosion Risk | Negligible | High (Upon distillation/heat) | Low |

| Solvent Scope | MeOH, Water, DCM, THF | Organic only (reacts w/ water) | Restricted (pH dependent) |

| Storage | Shelf-stable solid | Unstable liquid (limited shelf life) | Hygroscopic solid |

Handling Recommendation: While Pic-BH₃ is stable, standard PPE (gloves, goggles) is required. In the event of a large spill, sweep up the solid; do not use water initially as it may create a slip hazard or slowly evolve hydrogen if highly acidic conditions are present locally. Store in a cool, dry place, though refrigeration is not strictly mandatory for short-term storage.

References

-

Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004).[8] One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.

-

Organic Chemistry Portal. (n.d.). 2-Picoline-borane (Pic-BH3) Reagent Profile.[1][2][8][3][9][4][10] Organic Chemistry Portal.

-

Sigma-Aldrich. (n.d.). 2-Methylpyridine borane complex Product Specification (CAS 3999-38-0).[1][2][3][5][6] Sigma-Aldrich Technical Data.

-

Kulkarni, A. S., & Ramachandran, P. V. (2017).[10][11] Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses, 94, 152-166.

-

Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650.

Sources

- 1. CAS 3999-38-0: 2-Picoline-borane | CymitQuimica [cymitquimica.com]

- 2. 2-甲基吡啶硼烷复合物 溶液 0.5 M in dichloromethane | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cas 3999-38-0,Borane-2-picoline complex | lookchem [lookchem.com]

- 4. junsei.co.jp [junsei.co.jp]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Picoline-borane | C6H7BN | CID 11320914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. orgsyn.org [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

Technical Guide: Borane-2-Methylpyridine (2-Picoline Borane) Complex

Role: Advanced Reducing Agent for Reductive Amination & Green Chemistry Applications

Executive Summary: The "Green" Workhorse

Borane-2-methylpyridine (2-PicBH₃) has emerged as the premier alternative to traditional hydride donors in pharmaceutical and fine chemical synthesis. Historically, reductive aminations relied on Sodium Cyanoborohydride (NaCNBH₃) —effective but acutely toxic and prone to releasing HCN gas—or Sodium Triacetoxyborohydride (STAB) , which is moisture-sensitive and unstable in protic solvents.

2-PicBH₃ solves both issues. It is a stable, solid Lewis acid-base adduct that retains the chemoselectivity of cyanoborohydride without the toxicity profile. It is uniquely capable of performing reductive aminations in methanol, water, and solvent-free conditions , making it a cornerstone reagent for Green Chemistry and GMP-compliant workflows.

Chemical Architecture & Stability

To understand the utility of 2-PicBH₃, one must understand its structural stability compared to its predecessors.

-

The Complex: It is a coordination complex between borane (BH₃, the Lewis acid) and 2-methylpyridine (the Lewis base).

-

The Steric Effect: Unlike Pyridine-Borane (which is a liquid and often unstable), the methyl group at the 2-position provides steric bulk. This prevents the formation of bridged species and increases the lattice energy, resulting in a crystalline solid that is stable in air and moisture.

-

Solvent Compatibility: Unlike STAB (which rapidly decomposes in MeOH), 2-PicBH₃ is stable in protic solvents (MeOH, H₂O) for prolonged periods, allowing for the solubilization of polar substrates like amino acids and carbohydrates.

Mechanism of Action: Acid-Catalyzed Hydride Transfer

The mechanism of 2-PicBH₃ is defined by chemoselectivity . It reduces imines/iminiums much faster than it reduces aldehydes or ketones. This kinetic differentiation allows for "One-Pot" reductive amination.

The Pathway[1]

-

Imine Formation: The amine attacks the carbonyl carbon, losing water to form an imine (Schiff base).

-

Activation (Critical Step): 2-PicBH₃ is a modest reducing agent on its own. To drive the reaction efficiently, the imine is protonated (usually by acetic acid or a Lewis acid) to form a highly electrophilic iminium ion .

-

Hydride Transfer: The borane complex coordinates to the iminium (or approaches via a transition state) and delivers a hydride (H⁻).

-

Dissociation: The 2-methylpyridine ligand dissociates (or exchanges), leaving the amine-borane adduct, which is eventually hydrolyzed.

Mechanistic Visualization

The following diagram illustrates the specific pathway for reductive amination using 2-PicBH₃.

Figure 1: The acid-catalyzed reductive amination pathway. Note that 2-PicBH₃ targets the Iminium species, preserving unreacted carbonyls if stoichiometry is controlled.

Comparative Analysis: Selecting the Right Reagent

Why switch to 2-PicBH₃? The table below contrasts it with industry standards.

| Feature | 2-Picoline Borane (2-PicBH₃) | Sodium Cyanoborohydride (NaCNBH₃) | Sodium Triacetoxyborohydride (STAB) |

| Physical State | White Crystalline Solid | Solid (Hygroscopic) | Solid (Moisture Sensitive) |

| Toxicity | Low (No HCN generation) | High (Generates HCN/Cyanide) | Moderate |

| Solvent Scope | MeOH, EtOH, H₂O, DCM, THF | MeOH, H₂O, THF | DCM, DCE, THF (Incompatible with MeOH ) |

| Acid Stability | High | High | Moderate |

| Reaction Rate | Moderate (Controlled) | Slow | Fast |

| Green Status | Excellent | Poor | Good (but solvent limited) |

Experimental Protocol: General Reductive Amination

Objective: Synthesis of a secondary amine from an aldehyde and a primary amine.

Reagents

-

Substrate: Aldehyde (1.0 equiv)

-

Amine: 1.0 – 1.2 equiv

-

Reducing Agent: 2-PicBH₃ (0.5 – 1.0 equiv relative to aldehyde)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)/MeOH mix.

-

Catalyst: Acetic Acid (AcOH), 5-10% v/v (optional but recommended for imine activation).

Step-by-Step Workflow

-

Imine Formation (Pre-complexation):

-

Dissolve the aldehyde and amine in MeOH.

-

Expert Tip: If the imine is stable, stir for 30–60 mins before adding the borane to ensure complete formation. If the imine is unstable, this can be done "one-pot."

-

-

Activation:

-

Add Acetic Acid (approx. 10% of solvent volume) if the reaction is slow. This protonates the imine.

-

-

Reduction:

-

Add 2-PicBH₃ in a single portion.

-

Stir at room temperature. Reaction times vary from 1 hour to overnight.

-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the imine peak.

-

-

Quench & Workup (The "Boron Trick"):

-

Standard: Add dilute HCl (1M) to quench excess hydride. Stir for 20 mins. Basify with NaOH/NaHCO₃ and extract into DCM or EtOAc.

-

The Methanol Trick: To remove boron residues without aqueous extraction (if product is water-soluble), concentrate the reaction mixture, re-dissolve in MeOH, and concentrate again. Repeat 3x. This converts boron species into volatile Trimethyl Borate B(OMe)₃ , which evaporates.

-

Decision Matrix for Reagent Selection

Use the following logic flow to determine when 2-PicBH₃ is the mandatory choice.

Figure 2: Reagent selection logic. 2-PicBH₃ is the dominant choice for polar solvents and safety-critical applications.

Troubleshooting & Expert Insights

Reaction Stalls

-

Cause: Insufficient iminium formation.

-

Fix: Increase the acidity. Add more AcOH or a Lewis Acid like

(if in aprotic solvent) to force the imine formation before adding the borane.

Boron Contamination[3][4]

-

Issue: Boron salts can "stick" to polar amines during chromatography.

-

Fix: Use the "Methanol Co-evaporation" technique described in the protocol. Alternatively, use a polymer-supported scavenger resin (sulfonic acid) to catch the amine, wash away boron, and release with ammonia/MeOH.

Chemoselectivity Issues

-

Issue: Reduction of the aldehyde/ketone before it reacts with the amine.

-

Fix: Ensure you are using the Two-Step, One-Pot method. Allow the amine and aldehyde to stir for 1–2 hours before adding the 2-PicBH₃. This ensures the reducing agent only encounters the imine.

References

-

Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004).[1][2][3] One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amine–Borane Complexes in Reductive Aminations. Organic Process Research & Development, 20(2), 140–177.

-

Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650.

Sources

A Comprehensive Technical Guide to the Safe Handling and Disposal of 2-Picoline Borane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth framework for the safe and effective management of 2-picoline borane in a laboratory setting. As a valued reducing agent in organic synthesis, particularly for reductive aminations, its unique reactivity profile necessitates a thorough understanding of its properties and associated hazards.[1][2][3] This document moves beyond a simple recitation of procedures to explain the underlying chemical principles, ensuring that researchers can not only follow protocols but also make informed decisions to maintain a safe and efficient work environment.

Understanding the Reagent: Chemical Properties and Reactivity Profile

2-Picoline borane (C6H7N·BH3) is a stable amine-borane complex that offers a milder and more selective alternative to other reducing agents like sodium cyanoborohydride.[2][4] Its utility stems from the controlled delivery of a hydride (H-) from the borane moiety.

| Property | Value | Source |

| Molecular Formula | C6H10BN | [1][5] |

| Molecular Weight | 106.96 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 48 °C | [5] |

| Solubility | Very soluble in methanol, THF, diglyme, and benzene. Slightly soluble in water and cyclohexane. | [5] |

| Stability | Thermally stable and can be stored for long periods without significant decomposition under proper conditions.[7][8] | [7][8] |

The reactivity of 2-picoline borane is primarily dictated by the borane group. It is a moisture-sensitive compound and reacts with water and other protic solvents to release flammable hydrogen gas.[6][9] This reaction is exothermic and can be vigorous if not controlled. The complex is incompatible with strong oxidizing agents, acids, and bases.[6][9]

Hazard Identification and Risk Mitigation

A comprehensive understanding of the hazards associated with 2-picoline borane is the foundation of safe handling practices.

| Hazard Classification | Description | GHS Pictograms | Precautionary Statements |

| Flammable Solid | Flammable solid.[10][11] | 🔥 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[11][12] |

| Substances and mixtures which in contact with water emit flammable gases | In contact with water releases flammable gas.[6][10] | 🔥 | P223: Keep away from any possible contact with water, because of violent reaction and possible flash fire.[13] P231+P232: Handle and store contents under inert gas. Protect from moisture.[12] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed. Toxic in contact with skin. Fatal if inhaled.[11] | 💀 | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[11] P264: Wash skin thoroughly after handling.[11] P270: Do not eat, drink or smoke when using this product.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12] |

| Skin Corrosion/Irritation | Causes skin irritation.[6][12] | ❗ | P302+P352: IF ON SKIN: Wash with plenty of water.[11] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[6][12] | ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6][12] | ❗ | P261: Avoid breathing dust/fumes.[12] P271: Use only outdoors or in a well-ventilated area.[11][12] |

Causality of Hazards

The primary hazard of 2-picoline borane stems from its reaction with protic substances, leading to the evolution of hydrogen gas, which is highly flammable and can form explosive mixtures with air. The toxicity of boranes and their complexes also necessitates measures to prevent inhalation, ingestion, and skin contact.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to mitigating the risks associated with 2-picoline borane.

Engineering Controls

-

Fume Hood: All manipulations of 2-picoline borane must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any potential release of flammable or toxic vapors.[9][14]

-

Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[12][13]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and solid particles.[15][16] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[15][16] |

| Body Protection | Fire-retardant lab coat. | Protects against spills and splashes.[16][17] |

| Respiratory Protection | An appropriate respirator should be available for emergency situations.[15] | Protects against inhalation of dust or vapors in case of a spill or loss of containment. |

| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[16][18] |

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.[9][11]

-

Keep containers tightly closed and stored under an inert atmosphere.[12][13]

-

Store separately from incompatible materials such as oxidizing agents, acids, bases, and water.[6][9]

-

Recommended storage temperature is 2-8°C.[5]

Spill and Emergency Procedures

A well-defined emergency plan is crucial for responding effectively to a spill or exposure incident.

Spill Response

The appropriate response to a spill depends on its size and location.

-

Minor Spill (in a fume hood):

-

Alert colleagues in the immediate vicinity.

-

Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[9] Do not use water.[9]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Wipe the area with a cloth dampened with an inert solvent (e.g., toluene or THF), and then with soap and water.

-

All contaminated materials must be disposed of as hazardous waste.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.[9]

-

Activate the fire alarm if there is a risk of fire.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

In-Depth Disposal Protocol: A Self-Validating System

The safe disposal of 2-picoline borane requires a carefully controlled quenching process to neutralize its reactivity before it can be managed as hazardous waste. The following protocol is designed to be a self-validating system, where the cessation of gas evolution provides a clear endpoint for the quenching reaction.

Experimental Workflow for Quenching 2-Picoline Borane

Caption: Workflow for the safe quenching and disposal of 2-picoline borane.

Step-by-Step Methodology for Quenching

This procedure should be performed in a certified chemical fume hood, and all necessary PPE must be worn.

-

Preparation:

-

In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the 2-picoline borane waste in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The concentration should be kept low (e.g., <1 M) to ensure a manageable reaction rate.

-

The use of an inert atmosphere is crucial to prevent reaction with atmospheric moisture.

-

-

Quenching:

-

Cool the flask to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the quenching reaction.[19]

-

Slowly add a protic solvent, such as methanol, dropwise from the dropping funnel with vigorous stirring.[19][20] The reaction of 2-picoline borane with methanol will produce hydrogen gas and trimethyl borate.

-

Self-Validation Checkpoint: The rate of addition should be carefully controlled to maintain a steady and manageable evolution of hydrogen gas. If the frothing becomes too vigorous, cease the addition until it subsides.

-

Continue the slow addition of methanol until the gas evolution ceases completely. This indicates that all the reactive borane has been consumed.

-

-

Work-up and Disposal:

-

Once gas evolution has stopped, slowly and cautiously add water to the reaction mixture to quench any remaining reactive species.

-

Allow the mixture to warm to room temperature.

-

Neutralize the solution to a pH between 6 and 8 by the dropwise addition of dilute hydrochloric acid or sodium bicarbonate solution.

-

The resulting solution can now be transferred to a properly labeled hazardous waste container for disposal according to your institution's and local regulations.

-

Conclusion

2-Picoline borane is a valuable reagent in modern organic synthesis. Its safe and effective use is contingent upon a thorough understanding of its chemical properties, reactivity, and associated hazards. By implementing the robust handling, storage, and disposal protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. The principle of a self-validating system, particularly in the quenching process, empowers scientists to proceed with confidence, knowing that the reactive hazards have been effectively neutralized.

References

-

PubChem. (n.d.). 2-Picoline-borane. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3999-38-0,Borane-2-picoline complex. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Ludger Ltd. (2022, June 29). SAFETY DATA SHEET. Retrieved from [Link]

-

American Chemical Society. (2006, September 28). Safe Handling of Boranes at Scale. Retrieved from [Link]

- Google Patents. (n.d.). US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane....

-

Reed College. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

-

US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

-

Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

- Google Patents. (n.d.). US8106200B2 - Pyridine borane complexes.

-

ResearchGate. (2025, August 7). Safe Handling of Boranes at Scale | Request PDF. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Borane-Dimethylamine Complex, 98+%. Retrieved from [Link]

-

ResearchGate. (n.d.). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Retrieved from [Link]

-

Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

-

Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Picoline-borane, 2-Methylpyridine borane, PICB. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 24). Borane & Borane Complexes. Retrieved from [Link]

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

University of Ottawa. (n.d.). Spill response procedures. Retrieved from [Link]

-

Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

Sources

- 1. CAS 3999-38-0: 2-Picoline-borane | CymitQuimica [cymitquimica.com]

- 2. Borane-2-picoline complex | 3999-38-0 [chemicalbook.com]

- 3. 2-Picoline borane complex | CAS 3999-38-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 用2-甲基吡啶-甲硼烷复合物进行还原胺化反应 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. junsei.co.jp [junsei.co.jp]

- 8. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

- 9. leapchem.com [leapchem.com]

- 10. 2-Picoline-borane | C6H7BN | CID 11320914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 15. sams-solutions.com [sams-solutions.com]

- 16. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 17. as.uky.edu [as.uky.edu]

- 18. epa.gov [epa.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex - Google Patents [patents.google.com]

Technical Deep Dive: Borane-2-Methylpyridine (2-Pic-BH3) in Protic Media

Executive Summary

Borane-2-methylpyridine complex (2-Pic-BH3), also known as 2-picoline borane, represents a paradigm shift in reductive amination chemistry. Unlike its predecessor, pyridine-borane, which suffers from thermal instability (>54°C) and rapid degradation, 2-Pic-BH3 is a crystalline solid stable at ambient conditions and remarkably resistant to solvolysis in protic media (methanol, water, acetic acid).

This guide details the mechanistic basis for this stability—primarily driven by the steric hindrance of the 2-methyl group—and provides validated protocols for its use in green chemistry applications, specifically one-pot reductive aminations in protic solvents without the need for toxic sodium cyanoborohydride (

Mechanistic Foundation: The Steric Advantage

The superior performance of 2-Pic-BH3 over other amine-boranes is not accidental; it is a direct consequence of the steric environment around the nitrogen donor.

Structural Dynamics

In amine-borane complexes (

-

Pyridine-Borane: The lack of steric bulk allows for a strong bond, but also permits the approach of nucleophiles (like solvent molecules) or the formation of bis-borane species that lead to polymerization and thermal decomposition.

-

2-Picoline Borane: The methyl group at the ortho (2-) position introduces significant steric strain. This prevents the formation of "bis" complexes (which are pathways to degradation) and shields the boron center from rapid solvolysis by water or methanol. However, the bond is sufficiently labile to transfer hydride (

) to an activated iminium ion.

Mechanism of Action in Protic Media

In a typical reductive amination, the solvent (MeOH or

The Pathway:

-

Imine Formation: Aldehyde + Amine

Hemiaminal -

Activation: The imine is protonated (often by added acetic acid or the solvent itself) to form an iminium ion (

). -

Hydride Transfer: 2-Pic-BH3 delivers a hydride to the electrophilic carbon of the iminium ion.

-

Turnover: The resulting boron species is quenched by the solvent.

Figure 1: Mechanistic pathway of reductive amination using 2-Pic-BH3. The 2-methyl group stabilizes the reagent until the iminium target is formed.

Stability Profile in Protic Solvents

One of the most critical advantages of 2-Pic-BH3 is its resistance to solvolysis. While

Comparative Stability Data

The following table summarizes the stability of 2-Pic-BH3 compared to Pyridine-Borane.

| Solvent Condition | Pyridine-Borane ( | 2-Picoline Borane (2-Pic-BH3) | Implication |

| Pure Methanol | Slow decomposition; significant loss over 24h. | Stable (>95% active after 24h). | Suitable for one-pot reactions in MeOH.[1] |

| Water (Neutral) | Hydrolyzes slowly. | Stable for days at RT. | Enables aqueous reductive amination.[1][2] |

| Acidic Methanol (AcOH) | Rapid hydrolysis/reaction. | Moderate Stability ; active long enough for reduction.[1] | Compatible with acid catalysis (Lewis/Brønsted). |

| Thermal Limit | Unstable >54°C (Violent decomp risk).[2] | Stable up to ~100°C (DSC onset ~186°C). | Safer for scale-up and heating. |

Data synthesized from Sato et al. (2004) and Burkhardt et al. (BASF).

Experimental Protocols

These protocols are designed for research and scale-up environments, prioritizing safety and yield.

Protocol A: One-Pot Reductive Amination in Methanol

Target: Synthesis of secondary amines from aldehydes and primary amines. Scale: 10 mmol (Typical Lab Scale).

Reagents:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 - 1.1 equiv)

-

2-Picoline Borane (1.0 - 1.2 equiv)

-

Methanol (Solvent, 0.5 - 1.0 M concentration)

-

Acetic Acid (Catalytic, 10 mol% or stoichiometric if amine is basic)

Step-by-Step:

-

Imine Formation: Charge a reaction flask with the aldehyde and amine in Methanol. Stir for 30–60 minutes to ensure imine formation (equilibrium).

-

Note: If the imine is unstable or the aldehyde is volatile, proceed immediately to step 2.

-

-

Reagent Addition: Add 2-Picoline Borane as a solid in a single portion.

-

Why: Unlike liquid pyridine-borane, the solid is easily weighed and non-pyrophoric.

-

-

Activation: Add Acetic Acid (optional but recommended for unreactive ketones).

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by TLC or LC-MS.

-

Observation: Gas evolution (

) may be observed but is generally slow and controlled.

-

-

Quench & Workup:

-

Add dilute HCl (1M) to decompose excess borane (gas evolution will occur).

-

Basify with NaOH (aq) to pH >10.

-

Extract with Ethyl Acetate or DCM.

-

Evaporate solvent to yield the crude amine.

-

Protocol B: Aqueous Reductive Amination (Green Chemistry)

Target: Labeling of biomolecules or synthesis of water-soluble amines.

Reagents:

Step-by-Step:

-

Dissolve the amine and aldehyde in water.

-

Add 2-Picoline Borane (it may form a suspension if concentration is high; this is fine).

-

Stir vigorously. The reagent will slowly dissolve as it reacts.

-

Note: For biological samples (e.g., glycan labeling), this reaction can be run in buffer solutions (citrate/phosphate) at pH 4–6 without rapid degradation of the reagent.

Process Safety & Handling

While 2-Pic-BH3 is safer than its alternatives, standard chemical safety practices apply.

Thermal Stability

-

DSC Data: Onset of decomposition is approximately 186°C with an energy release of ~650 J/g.

-

Comparison: Pyridine-borane decomposes at 54°C .[2]

-

Implication: 2-Pic-BH3 can be safely transported and stored at room temperature (recommended <25°C to preserve shelf life indefinitely).

Hydrogen Evolution

-

Hazard: The reaction generates

gas upon quenching or during the reaction with protic solvents (slow background reaction). -

Control: Do not seal reaction vessels tightly. Use a bubbler or vent needle.

-

Toxicity: 2-Pic-BH3 is significantly less toxic than Sodium Cyanoborohydride (

), eliminating the risk of residual cyanide in pharmaceutical intermediates.

Figure 2: Evolution of reductive amination reagents toward safer, greener alternatives.

References

-

Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004).[1] One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.

-

Burkhardt, E. R., & Coleridge, B. M. (2008). Pyridine Borane Complexes (Patent US8106200B2). BASF SE.

-

Kulkarni, A. S., & Ramachandran, P. V. (2017).[7][8] Water-Promoted, Open-Flask Synthesis of Amine-Boranes: 2-Methylpyridine-Borane. Organic Syntheses, 94, 332-345.[7]

-

Ruhaak, L. R., et al. (2010). 2-Picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination.[3][9] Proteomics, 10(12), 2330-2336.

Sources

- 1. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 2. junsei.co.jp [junsei.co.jp]

- 3. ludger.com [ludger.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Application of Borane;2-Methylpyridine in Modern Pharmaceutical Synthesis

Introduction: Beyond Standard Reductants

In the landscape of pharmaceutical development, the pursuit of efficiency, safety, and selectivity in chemical transformations is paramount. While classic hydride donors like sodium borohydride and lithium aluminum hydride hold a foundational place, their operational limitations and hazard profiles often necessitate the use of more nuanced reagents. The borane;2-methylpyridine complex, also known as 2-picoline-borane (Pic-BH₃), has emerged as a strategic asset in the synthetic chemist's toolkit.[1][2] This air-stable, solid reagent offers a compelling combination of controlled reactivity, enhanced safety, and broad functional group tolerance, positioning it as a superior alternative to more hazardous or less selective agents, particularly the highly toxic sodium cyanoborohydride.[3][4][5]

This guide provides an in-depth exploration of the this compound complex, moving beyond a simple recitation of facts to explain the causality behind its applications. We will delve into its primary role in reductive amination and other critical reductions, supported by detailed, field-proven protocols designed for immediate application by researchers and drug development professionals.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the bedrock of its safe and effective use.

| Property | Value | Source(s) |

| Chemical Name | Borane-2-methylpyridine complex; 2-Picoline-borane | [6] |

| CAS Number | 3999-38-0 | [6] |

| Molecular Formula | C₆H₇N · BH₃ | [6] |

| Molecular Weight | 106.96 g/mol | [7] |

| Appearance | White to off-white solid | [6] |

| Storage | 2-8 °C, tightly closed, under inert gas, away from moisture | [3][6] |

| Key Hazards | Flammable solid; releases flammable gas on contact with water | [7][8] |

Core Applications & Mechanistic Rationale

The utility of this compound stems from its nature as a stabilized, Lewis base-adduct of borane (BH₃). The 2-methylpyridine ligand moderates the high reactivity of free borane, rendering the complex easy to handle while retaining sufficient hydride-donating potential for key transformations.[9][10]

Reductive Amination: The Cornerstone Application

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, a staple in the synthesis of countless active pharmaceutical ingredients (APIs). This compound excels in this role.[11][12]

Causality & Mechanism: The reaction proceeds in a one-pot sequence. First, an aldehyde or ketone reacts with a primary or secondary amine to form a Schiff base or enamine, respectively. This step is often catalyzed by a mild acid, such as acetic acid, which protonates the carbonyl oxygen to facilitate nucleophilic attack by the amine. The resulting iminium ion intermediate is highly electrophilic and is rapidly and selectively reduced by the this compound complex to yield the final amine product.[11] The stability of the reagent allows it to coexist with the reactants during the initial iminium formation without premature reduction of the starting carbonyl. This is a distinct advantage over more reactive hydrides.

The reaction can be performed in a range of solvents, including methanol, water, and even under neat conditions, highlighting its versatility and alignment with green chemistry principles.[11]

Selective Reduction of Carbonyls

While reductive amination is its most prominent use, this compound is also an effective reagent for the reduction of aldehydes and ketones to their corresponding alcohols.[9][13]

Causality & Chemoselectivity: The reduction mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to intramolecular hydride transfer from the borane moiety.[10][14] A key feature of borane complexes is their chemoselectivity; aldehydes are generally reduced much more rapidly than ketones.[9] This allows for the selective reduction of an aldehyde in the presence of a ketone, a critical capability in the synthesis of complex pharmaceutical intermediates. It's important to note that typically only two of the three hydride atoms on the borane are readily transferred in carbonyl reductions due to the poor reactivity of the dialkoxyborane intermediate that is formed.[9]

Other Synthetic Applications

The utility of this compound extends to other transformations valuable in drug synthesis, including:

-

Reduction of Oxime Ethers: Synthesis of alkoxyamine derivatives.[4][6]

-

Reductive Alkylation: Used for the N-protection of amino acid derivatives.[3][12]

-

Hydroboration: While less common due to the stability of the complex, hydroboration of alkenes and alkynes can be achieved, though it often requires activation with heat or acid to promote dissociation of the borane.[9][15][16]

Field-Validated Protocols

The following protocols are presented with detailed, step-by-step instructions and explanations to ensure reproducibility and understanding.

Protocol 1: General Procedure for Reductive Amination of a Ketone

This protocol describes a typical procedure for the synthesis of a secondary amine from a ketone and a primary amine.

A. Materials & Setup

-

Reactants: Propiophenone (1.0 eq), Benzylamine (1.1 eq), this compound (1.0 eq)

-

Solvent & Catalyst: Anhydrous Methanol (MeOH), Glacial Acetic Acid (AcOH, ~0.2 eq)

-

Apparatus: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, standard glassware for work-up and purification.

B. Step-by-Step Methodology

-

Reaction Assembly: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add propiophenone (1.0 eq) and anhydrous methanol (to achieve a ~0.5 M concentration of the ketone).

-

Amine Addition: Add benzylamine (1.1 eq) to the solution via syringe.

-

Iminium Formation: Add glacial acetic acid (0.2 eq). Stir the mixture at room temperature for 30-60 minutes.

-

Causality: Acetic acid catalyzes the dehydration of the initially formed hemiaminal to the corresponding iminium ion, which is the active electrophile for reduction.

-

-

Reductant Addition: To the stirring solution, add this compound (1.0 eq) portion-wise over 5-10 minutes.

-

Causality: Portion-wise addition is crucial to control the exotherm that may occur, especially on larger scales.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours or until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting ketone.

-

Quenching: Cool the flask in an ice-water bath. Slowly and carefully add 1 M HCl to quench any unreacted borane complex and to protonate the product amine.

-

Safety Note: Quenching is exothermic and will evolve hydrogen gas. Ensure adequate ventilation in a fume hood.[17]

-

-

Work-up & Extraction:

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water and basify the aqueous layer with 2 M NaOH until pH > 10 to deprotonate the amine product.

-

Extract the aqueous layer three times with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Protocol 2: Laboratory-Scale Synthesis of this compound Complex

While commercially available, this open-flask synthesis, adapted from Organic Syntheses, is robust and high-yielding.[3][17][18]

A. Materials & Setup

-

Reactants: Sodium borohydride (NaBH₄, powder, 2.0 eq), Sodium bicarbonate (NaHCO₃, powdered, 4.0 eq), 2-Methylpyridine (1.0 eq), Deionized Water (4.0 eq)

-

Solvent: Tetrahydrofuran (THF)

-

Apparatus: Round-bottom flask, magnetic stirrer, powder funnel, syringe, filtration apparatus (sintered glass funnel, Celite).

B. Step-by-Step Methodology

-

Charge Flask: In a 500 mL round-bottom flask open to the air, charge sodium borohydride (4.54 g, 120 mmol) and powdered sodium bicarbonate (20.16 g, 240 mmol).

-

Causality: Using powdered NaHCO₃ is important for maximizing surface area and ensuring efficient reaction.[3]

-

-

Add Reagents: Add 2-methylpyridine (5.93 mL, 60 mmol) via syringe, followed by 100 mL of THF.

-

Initiate Reaction: Begin vigorous stirring. Slowly add water (4.3 mL, 240 mmol) dropwise via syringe over 15 minutes.

-

Stirring: Stir the heterogeneous mixture vigorously at room temperature for 24 hours. The long reaction time ensures completion.[3][17]

-

Isolation:

-

Filter the mixture under vacuum through a pad of Celite (~1 inch thick) in a sintered glass funnel.

-

Rinse the reaction flask with additional THF (3 x 20 mL) to transfer all solids to the filter.

-

Wash the filter cake with more THF (3 x 20 mL) to ensure complete extraction of the product.

-

-

Purification: Combine all the THF filtrates and concentrate under reduced pressure. The resulting oil will solidify upon standing or can be further dried under high vacuum to yield this compound as a white solid.

Safety, Handling, and Storage: A Mandate for Trustworthiness

Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the reagent.[7][19]

-

Handling:

-

Storage: The reagent is stable and can be stored for over a year without significant decomposition.[3] Store in a tightly closed container in a cool (2-8 °C), dry, and well-ventilated location, preferably under an inert atmosphere like nitrogen.[3][6]

-

Spills: For solid spills, sweep up carefully, avoiding dust generation. Place the material into a suitable, dry, and labeled container for disposal.[8][20] Do not use water for cleanup.[19]

References

-

Kulkarni, A. S., & Ramachandran, P. V. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes: 2-Methylpyridine-borane (2-Picoline-borane). Organic Syntheses, 94, 332-345.

-

Cole-Parmer. (2005). Material Safety Data Sheet - Borane-pyridine complex, tech. Retrieved from [Link]

-

Hangzhou Jingyou Chemical Co., Ltd. (n.d.). Borane-N,N-Diethylaniline Complex: Your Key to Efficient Organic Synthesis. Retrieved from [Link]

- Pelter, A., & Zard, S. Z. (2009). Pyridine borane complexes. U.S. Patent No. US8106200B2. Google Patents.

-

Organic Chemistry Portal. (n.d.). α-Picoline-borane, 2-Methylpyridine borane, PICB. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Borane & Borane Complexes Reagent Guide. Retrieved from [Link]

-

Ramachandran, P. V., & Kulkarni, A. S. (2023). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews, 52(1), 143-169.

-

Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine- boranes: 2-Methylpyridine-borane (2-Picoline-borane). Organic Syntheses, 94, 332-345.

-

Kulkarni, A. S., & Ramachandran, P. V. (2018). Water-Promoted, Open-Flask Synthesis of Amine-Boranes: 2-Methylpyridine-Borane (2-Picoline-Borane). Organic Syntheses.

-

SLS. (n.d.). 2-Methylpyridine borane comple | 654213-5G | SIGMA-ALDRICH. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 2-methylpyridine borane complex. Retrieved from [Link]

-

Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6333.

-

Tzertzelis, D., et al. (2024). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 29(9), 2026.

-

ResearchGate. (2025). Water-Promoted, Open-Flask Synthesis of Amine-Boranes: 2-Methylpyridine-Borane (2-Picoline-Borane) | Request PDF. Retrieved from [Link]

-

Brown, H. C., et al. (1984). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. The Journal of Organic Chemistry, 49(5), 885–892.

-

Semantic Scholar. (n.d.). Pyridine Borane as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase. Retrieved from [Link]

-

ResearchGate. (2025). Reductive amination with 5-ethyl-2-methylpyridine borane | Request PDF. Retrieved from [Link]

-

European Patent Office. (2007). Pyridine borane complexes. EP 2066631 B1. Retrieved from [Link]

-

Ramachandran, P. V., & Biswas, D. (2008). Hydroboration with Pyridine Borane at Room Temperature. Organic Letters, 10(19), 4207–4209.

-

Ruhaak, L. R., et al. (2010). 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination. Proteomics, 10(12), 2330-2336.

-

Chen, X., et al. (2024). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Chemical Communications, 60(30), 4001-4004.

-

ResearchGate. (2025). Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. Retrieved from [Link]

- Wuhrer, M., et al. (2012). Reductive Amination and Analysis of Carbohydrates Using 2-Picoline Borane as Reducing Agent. U.S. Patent Application No. 13/512,190. Google Patents.

-

Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

The University of Groningen Research Portal. (n.d.). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. Retrieved from [Link]

-

Feeney, R. E., et al. (1983). Pyridine borane as a reducing agent for proteins. Journal of Protein Chemistry, 2(2), 175-188.

Sources

- 1. chemimpex.com [chemimpex.com]